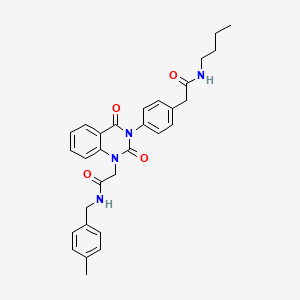
N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C30H32N4O4 and its molecular weight is 512.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex synthetic compound with potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₄O₃
- Molecular Weight : 342.37 g/mol
The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound is particularly effective against Candida albicans, suggesting potential use in antifungal therapies.
The antimicrobial action of the compound appears to involve several mechanisms:
- Inhibition of Cell Wall Synthesis : The presence of the quinazoline moiety may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : The hydrophobic nature of the butyl group may disrupt membrane integrity, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
A study conducted by Narayana et al. (2016) evaluated the antibacterial efficacy of various quinazoline derivatives, including this compound). The compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited a dose-dependent response with significant inhibition at concentrations as low as 32 µg/mL for S. aureus.
Case Study 2: Antifungal Activity
In another investigation focused on antifungal activity, the compound was tested against Candida albicans. The results showed that it effectively inhibited fungal growth at a MIC of 16 µg/mL. This study highlights the therapeutic potential of this compound in treating fungal infections.
Eigenschaften
CAS-Nummer |
1223974-35-3 |
|---|---|
Molekularformel |
C30H32N4O4 |
Molekulargewicht |
512.61 |
IUPAC-Name |
N-butyl-2-[4-[1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C30H32N4O4/c1-3-4-17-31-27(35)18-22-13-15-24(16-14-22)34-29(37)25-7-5-6-8-26(25)33(30(34)38)20-28(36)32-19-23-11-9-21(2)10-12-23/h5-16H,3-4,17-20H2,1-2H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
XBLQGSGFEIPQHM-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















